N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.
Mechanism of Action
Mode of Action
It’s known that the compound has been used as a corrosion inhibitor, forming an adsorbed polymer film to suppress anodic reactions .
Result of Action
It’s known that the compound can effectively inhibit corrosion, showing a high inhibition efficiency of 901% at a concentration of 200 mg/L .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide. For instance, the compound has been shown to effectively inhibit corrosion in a neutral medium . .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide in lab experiments is its high selectivity and potency for the adenosine A1 receptor, which allows for more precise and targeted studies. However, one limitation is that it may have off-target effects on other adenosine receptor subtypes or other receptors.
Future Directions
There are many potential future directions for research on N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide and adenosine A1 receptor blockade. Some possible areas of study include the role of adenosine A1 receptors in pain perception, the effects of adenosine A1 receptor blockade on cognitive function, and the development of new drugs targeting the adenosine A1 receptor.
Synthesis Methods
N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide can be synthesized by reacting 4-(dimethylamino)phenylacetonitrile with cyclopropanecarboxylic acid in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and biochemical processes. For example, it has been used to investigate the effects of adenosine A1 receptor blockade on cardiac function, neuronal activity, and sleep-wake cycles.
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-17(2)14-9-5-12(6-10-14)4-3-11-16-15(18)13-7-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJMAMOQQKXSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide |
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